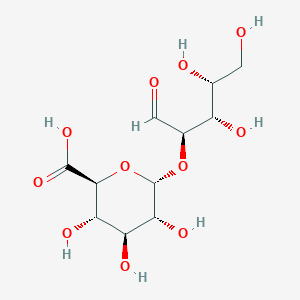
2-O-(Glucopyranosyluronic acid)xylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(Glucopyranosyluronic acid)xylose is a polysaccharide that is found in the cell walls of plants. It is a complex carbohydrate that is made up of glucose, xylose, and uronic acid. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-O-(Glucopyranosyluronic acid)xylose is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. In particular, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve soil quality and promote plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-O-(Glucopyranosyluronic acid)xylose in the lab is that it is a natural compound that can be extracted from plant material. This makes it a renewable and sustainable source of material for research. However, one limitation is that the synthesis of this compound can be time-consuming and expensive.
Orientations Futures
There are many potential future directions for research on 2-O-(Glucopyranosyluronic acid)xylose. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential as a plant growth promoter and soil amendment. Further research is needed to determine the optimal conditions for its use and to assess its impact on crop yields and soil health. Additionally, research is needed to explore its potential as a bio-based material for the production of renewable chemicals and materials.
Méthodes De Synthèse
The synthesis of 2-O-(Glucopyranosyluronic acid)xylose can be achieved through the enzymatic hydrolysis of xylan, a hemicellulose found in the cell walls of plants. Xylan is first extracted from plant material, such as wood or agricultural waste, and then purified. The purified xylan is then subjected to enzymatic hydrolysis using endo-1,4-beta-xylanase and glucuronidase enzymes. This process breaks down the xylan into its component parts, including this compound.
Applications De Recherche Scientifique
2-O-(Glucopyranosyluronic acid)xylose has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential as a plant growth promoter and for its ability to improve soil quality. In industry, it has been studied for its potential as a bio-based material for the production of renewable chemicals and materials.
Propriétés
Numéro CAS |
17676-51-6 |
|---|---|
Formule moléculaire |
C11H18O11 |
Poids moléculaire |
326.25 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1 |
Clé InChI |
CXXAVRBGWUSLRR-MHNDCQGXSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Autres numéros CAS |
17676-51-6 |
Synonymes |
2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 2-O-(glucopyranosyluronic acid)xylose GA-2X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





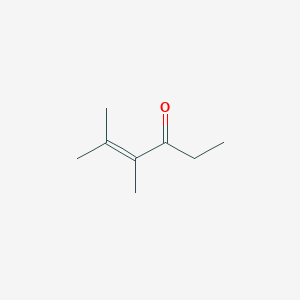
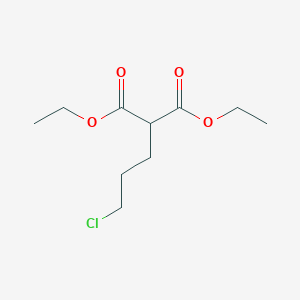

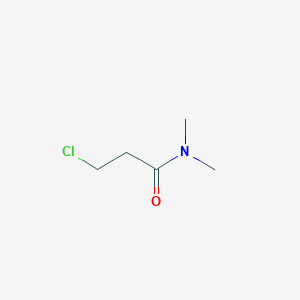
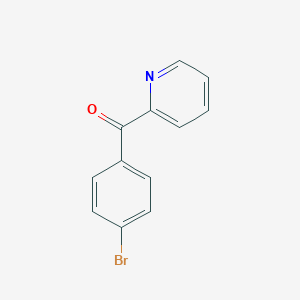
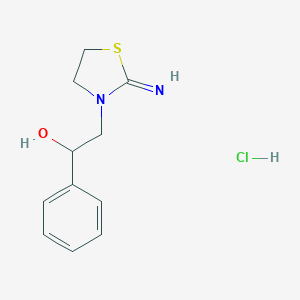
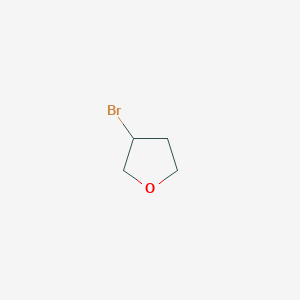
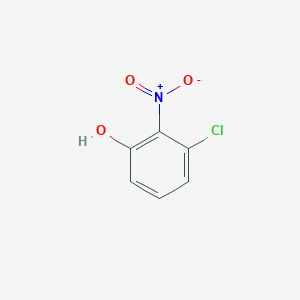
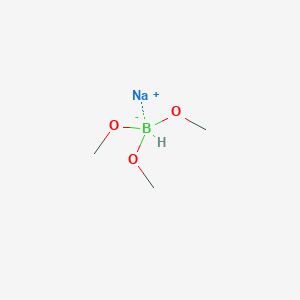

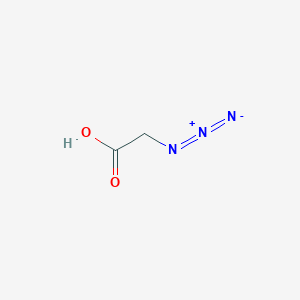
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)